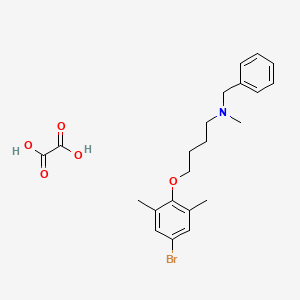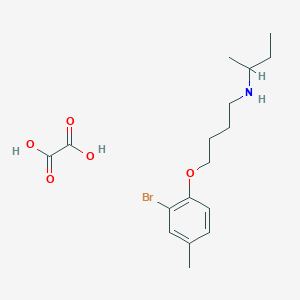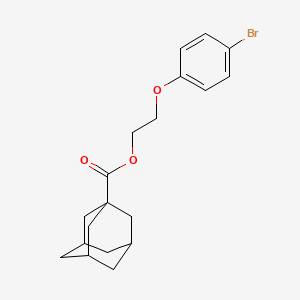![molecular formula C20H20N4O4S B4040103 N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4040103.png)
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide
Übersicht
Beschreibung
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.12052631 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Applications
Acrylamide derivatives have been extensively explored for their polymerization properties and potential applications in materials science. For example, studies on radical homopolymerization of N-substituted acrylamides have demonstrated their utility in creating hydrophobically modified polyacrylamides, which are valuable for enhanced oil recovery and other industrial applications. These polymers exhibit unique properties such as low degrees of polymerization and specific thermal behaviors, underscoring their potential in diverse technological fields (Huang et al., 2019).
Biochemical and Biomedical Research
Acrylamide derivatives are also of interest in biochemical and biomedical research, particularly in the study of protein modifications and drug delivery systems. The synthesis and characterization of acrylamide-based molecules have been explored for their interactions with biological molecules and cells. For instance, certain acrylamide derivatives have been investigated for their antiproliferative activity against cancer cell lines, revealing insights into their potential therapeutic applications and mechanisms of action (Tanış et al., 2019).
Environmental and Corrosion Studies
Research on acrylamide derivatives extends into environmental science and corrosion studies as well. Some derivatives have been evaluated for their effectiveness as corrosion inhibitors, demonstrating significant protective effects on metals in corrosive environments. These studies not only highlight the chemical versatility of acrylamide derivatives but also their potential in developing more sustainable and efficient corrosion prevention strategies (Abu-Rayyan et al., 2022).
Eigenschaften
IUPAC Name |
2-methyl-N-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]carbamothioylamino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-13(2)19(26)21-15-7-9-16(10-8-15)22-20(29)23-18(25)11-6-14-4-3-5-17(12-14)24(27)28/h3-13H,1-2H3,(H,21,26)(H2,22,23,25,29)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVQGWGKHTVAOV-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethyl-4-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]morpholine;oxalic acid](/img/structure/B4040022.png)
![3-methyl-1-[3-(4-nitrophenoxy)propyl]piperidine oxalate](/img/structure/B4040027.png)
![N-cyclopropyl-3-isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]isoxazole-5-carboxamide](/img/structure/B4040040.png)
![4-[3-(2,6-Dimethoxyphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040043.png)

![N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4040046.png)

![4-[3-(Methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl propionate](/img/structure/B4040085.png)
![2,6-dimethyl-4-{2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl}morpholine oxalate](/img/structure/B4040087.png)
![Methyl 5-acetyl-2-[2-(4-fluorophenoxy)propanamido]-4-methylthiophene-3-carboxylate](/img/structure/B4040097.png)


![3,5-Dimethyl-1-[2-(3-methylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4040119.png)
![N,N-dimethyl-4-[4-(2-phenylpropan-2-yl)phenoxy]butan-1-amine;oxalic acid](/img/structure/B4040127.png)
